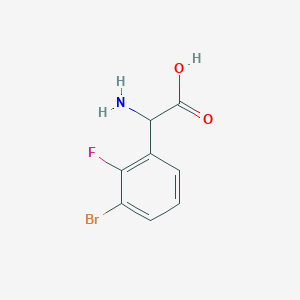

Amino(3-bromo-2-fluorophenyl)acetic acid

Description

Contextualization within Halogenated Phenylacetic Acid Derivatives and Unnatural Amino Acids

Amino(3-bromo-2-fluorophenyl)acetic acid belongs to two significant classes of chemical compounds: halogenated phenylacetic acid derivatives and unnatural amino acids. Halogenated phenylacetic acids are a broad group of compounds where one or more hydrogen atoms on the phenyl ring of a phenylacetic acid molecule are replaced by halogen atoms. tandfonline.comnih.gov The introduction of halogens can significantly alter the electronic properties, lipophilicity, and metabolic stability of the parent molecule, making these derivatives useful in medicinal chemistry and materials science. nih.govnih.gov

As an unnatural amino acid, it is not one of the 22 proteinogenic amino acids found in the genetic code. nih.gov The synthesis and incorporation of unnatural amino acids into peptides and other molecular scaffolds is a powerful strategy in drug discovery and chemical biology. nih.govnih.gov These custom-designed amino acids allow for the introduction of novel chemical functionalities, conformational constraints, and resistance to enzymatic degradation. nih.gov The presence of both a bromine and a fluorine atom on the phenyl ring of this compound makes it a bifunctional reagent, offering distinct opportunities for chemical modification and interaction.

Structural Significance and Research Interest of the Alpha-Amino Acid Moiety

The core of this compound is the α-amino acid moiety, which consists of a central carbon atom (the alpha-carbon) bonded to an amino group, a carboxyl group, a hydrogen atom, and a side chain—in this case, the 3-bromo-2-fluorophenyl group. This fundamental structure is the building block of proteins and is crucial for a vast array of biological functions. nih.gov

The research interest in this specific moiety stems from its dual nature. The amino and carboxyl groups provide sites for peptide bond formation and other conjugations, while the substituted phenyl ring offers a platform for introducing specific steric and electronic features. The electron-withdrawing properties of the fluorine and bromine atoms can influence the acidity of the carboxyl group and the basicity of the amino group, potentially affecting the reactivity and binding interactions of molecules that incorporate this amino acid.

Overview of Key Academic Research Areas

While specific research focusing exclusively on this compound is not extensively published, its structural characteristics suggest its utility in several key academic research areas. Based on analogous compounds, its primary applications are likely in medicinal chemistry and synthetic chemistry.

In medicinal chemistry, halogenated amino acids are often used as precursors or key intermediates in the synthesis of pharmacologically active compounds. nih.govnih.gov The bromine atom, for instance, can serve as a handle for cross-coupling reactions to build more complex molecular architectures. The fluorine atom is a common substituent in drug candidates, often enhancing metabolic stability and binding affinity.

In synthetic chemistry, the development of efficient methods for the preparation of substituted phenylglycines is an active area of research. tandfonline.comtandfonline.comacs.org The Strecker synthesis and its modifications are common routes to α-amino acids, starting from an aldehyde (in this case, 3-bromo-2-fluorobenzaldehyde). tandfonline.comtandfonline.com The enantioselective synthesis of such amino acids is of particular importance, as the biological activity of chiral molecules often resides in a single enantiomer.

Below are the known identifiers for this compound and its related forms, which are commercially available for research purposes.

| Identifier | Compound Name |

| CAS Number | 1273602-23-5 |

| Name | 2-amino-2-(3-bromo-2-fluorophenyl)acetic acid chemicalbook.com |

| Molecular Formula | C8H7BrFNO2 chemicalbook.com |

| Molecular Weight | 248.05 g/mol chemicalbook.com |

| Identifier | Compound Name |

| CAS Number | 1213006-23-5 |

| Name | (R)-2-Amino-2-(3-bromo-2-fluorophenyl)acetic acid bldpharm.comchemicalbook.com |

| Molecular Formula | C8H7BrFNO2 chemicalbook.com |

| Molecular Weight | Not specified |

| Identifier | Compound Name |

| CAS Number | 3029247-68-2 |

| Name | (S)-2-Amino-2-(3-bromo-2-fluorophenyl)acetic acid hydrochloride bldpharm.com |

| Molecular Formula | Not specified |

| Molecular Weight | Not specified |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7BrFNO2 |

|---|---|

Molecular Weight |

248.05 g/mol |

IUPAC Name |

2-amino-2-(3-bromo-2-fluorophenyl)acetic acid |

InChI |

InChI=1S/C8H7BrFNO2/c9-5-3-1-2-4(6(5)10)7(11)8(12)13/h1-3,7H,11H2,(H,12,13) |

InChI Key |

FYXOGVLICATUGR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)F)C(C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies for Amino 3 Bromo 2 Fluorophenyl Acetic Acid and Its Precursors

Stereoselective Synthesis Approaches for Alpha-Amino Acids

The synthesis of enantiomerically pure α-amino acids is a cornerstone of modern organic chemistry. For a target like Amino(3-bromo-2-fluorophenyl)acetic acid, establishing the stereocenter at the α-carbon with high fidelity is paramount. This is achieved through several powerful stereoselective strategies.

Asymmetric Catalysis in C-C Bond Formation

Asymmetric catalysis stands as an elegant and efficient method for generating chiral molecules. In the context of α-amino acid synthesis, transition metal-catalyzed cross-coupling reactions are particularly prominent. These methods often involve the enantioselective alkylation or arylation of glycine (B1666218) equivalents. nih.govorganic-chemistry.org For the synthesis of this compound, a plausible approach involves the asymmetric arylation of an N-protected glycinate (B8599266) enolate with a 1,3-dibromo-2-fluorobenzene (B170666) derivative, or the coupling of a (3-bromo-2-fluorophenyl)metal reagent with a chiral electrophilic glycine equivalent.

Catalytic systems employing metals such as palladium, nickel, or copper, in conjunction with chiral ligands, are instrumental in achieving high enantioselectivity. nih.govresearchgate.net For instance, palladium-catalyzed α-arylation of N-protected amino acid esters provides a direct route to α-aryl amino acids. organic-chemistry.org Another powerful technique is the asymmetric hydrogenation of a dehydro-amino acid precursor, which can be prepared from the corresponding α-keto acid. This method, which earned William Knowles a share of the 2001 Nobel Prize in Chemistry, uses chiral rhodium catalysts to produce α-amino acids with high enantiomeric purity. libretexts.org

Table 1: Examples of Asymmetric Catalysis for α-Amino Acid Synthesis

| Catalytic Approach | Metal/Catalyst | Key Reaction Type | Relevance to Target Compound |

|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Rhodium Complexes | Hydrogenation of enamido acids | Applicable to the reduction of an unsaturated precursor derived from (3-bromo-2-fluorophenyl)pyruvic acid. libretexts.org |

| Asymmetric Arylation | Palladium with Chiral Ligands | Cross-coupling of glycinates with aryl halides | Direct arylation of a glycine Schiff base with a 1,3-dibromo-2-fluorobenzene derivative. organic-chemistry.org |

| Enantioconvergent Cross-Coupling | Nickel with Chiral Ligands | Coupling of racemic α-halo esters with organozinc reagents | Provides a route from a racemic α-bromo ester precursor. nih.gov |

| Chiral Aldehyde Catalysis | Chiral BINOL Aldehydes | α-functionalization of N-unprotected amino esters | Biomimetic approach to activate a glycine ester for reaction with an electrophile. frontiersin.orgnih.gov |

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a classic and reliable strategy for controlling stereochemistry. wikipedia.org An auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed. For α-amino acid synthesis, common auxiliaries include Evans' oxazolidinones and Schöllkopf's bis-lactim ethers. wikipedia.org

A prevalent method involves the diastereoselective alkylation of a chiral glycine enolate equivalent. For example, a Schiff base derived from glycine and a chiral auxiliary, such as (S)-o-[(N-benzylprolyl)amino]benzophenone, can be deprotonated and then alkylated with an appropriate electrophile. researchgate.net In the synthesis of the target compound, this electrophile would be a (3-bromo-2-fluorophenyl)methyl halide or a related species. The auxiliary biases the approach of the electrophile, leading to a product with high diastereomeric excess. Subsequent hydrolysis removes the auxiliary to yield the desired enantiomerically enriched amino acid. researchgate.netnih.gov Phase-transfer catalysis using chiral quaternary ammonium (B1175870) salts to direct the alkylation of glycinate Schiff bases is another effective variant of this approach. organic-chemistry.org

Table 2: Common Chiral Auxiliaries in α-Amino Acid Synthesis

| Chiral Auxiliary | Typical Application | Mechanism of Stereocontrol |

|---|---|---|

| Evans' Oxazolidinones | Aldol reactions, Alkylations | Steric hindrance from the substituent on the oxazolidinone ring directs the approach of the electrophile. wikipedia.org |

| Pseudoephedrine Amides | Alkylations | The auxiliary forms a rigid chelated enolate, exposing one face to alkylation. wikipedia.org |

| (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Deracemization, Alkylation | Forms a nickel(II) complex with the amino acid, allowing for isomerization or stereoselective alkylation. |

| N-Sulfinyl Imines | Radical Additions, Alkylations | The chiral-at-sulfur N-sulfinyl group effectively directs the stereochemical outcome. nih.govrsc.org |

Enzymatic Biocatalysis for Enantioselective Preparation

Biocatalysis offers an environmentally friendly and highly selective alternative for producing chiral compounds. Enzymes operate under mild conditions and can exhibit exquisite enantio- and regioselectivity. youtube.com For the preparation of unnatural α-amino acids, several classes of enzymes are particularly useful. nih.govnih.gov

One-pot, dual-enzyme cascades have been designed for the asymmetric synthesis of L-amino acids from α-hydroxy acids. mdpi.com Such a system could, for example, combine a mandelate (B1228975) dehydrogenase to oxidize (3-bromo-2-fluorophenyl)glycolic acid to the corresponding α-keto acid, and a leucine (B10760876) dehydrogenase to perform the reductive amination of the keto acid to the final L-amino acid. mdpi.com Another approach utilizes engineered nitrene transferase enzymes to catalyze the direct enantioselective C-H amination of carboxylic acid esters, offering a streamlined route to α-amino esters. nih.govnih.gov The evolution of these enzymes through directed evolution techniques allows for the optimization of activity and selectivity towards non-native substrates like those required for the synthesis of this compound. acs.org

Functional Group Interconversions and Derivatization Strategies

Beyond establishing the chiral center, the synthesis of this compound requires the strategic introduction and manipulation of its key functional groups: the amino group and the carboxylic acid.

Introduction of the Amino Group via Amination Reactions

The installation of the α-amino group is a critical step. Several classical and modern amination methods are available.

Reductive Amination : This is a widely used method that involves the reaction of an α-keto acid with ammonia (B1221849), followed by reduction. libretexts.org For the target compound, the precursor would be (3-bromo-2-fluorophenyl)glyoxylic acid. The reaction proceeds through an intermediate imine which is then reduced, often using reagents like sodium borohydride (B1222165) or through catalytic hydrogenation. libretexts.orglibretexts.org Using chiral reagents or catalysts during the reduction can render this process enantioselective.

Amination of α-Halogenated Acids : One of the oldest methods involves the α-bromination of a carboxylic acid via the Hell-Volhard-Zelinskii reaction, followed by SN2 substitution with ammonia. libretexts.orglibretexts.org Starting with (3-bromo-2-fluorophenyl)acetic acid, this two-step sequence would yield the racemic target compound. The Gabriel synthesis, using phthalimide (B116566) as an ammonia surrogate, is often preferred to avoid overalkylation. libretexts.orglibretexts.org

Strecker Synthesis : This classic method builds the amino acid from an aldehyde (3-bromo-2-fluorobenzaldehyde), ammonia, and cyanide. The reaction forms an intermediate α-amino nitrile, which is then hydrolyzed to the α-amino acid. libretexts.org

Direct C-H Amination : More recent developments include transition metal-catalyzed direct C-H amination. prismbiolab.com Iron-nitrene catalysts, for instance, can perform directed amination at the α-position of carboxylic acids, offering a highly efficient and atom-economical route. prismbiolab.com

Carboxylic Acid Functionalization and Protecting Group Strategies

Throughout the multi-step synthesis of a complex molecule like this compound, it is often necessary to temporarily mask the reactive amino and carboxylic acid groups. nih.govspringernature.com This is achieved using protecting groups, which must be stable to the reaction conditions used in subsequent steps but easily removable when desired. peptide.com

Amino Group Protection : Common protecting groups for the amine function include tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc). The Boc group is acid-labile and typically removed with trifluoroacetic acid (TFA), while the Fmoc group is base-labile, removed with a mild base like piperidine. iris-biotech.decreative-peptides.com This orthogonality is fundamental in solid-phase peptide synthesis and is equally valuable in solution-phase synthesis. nih.goviris-biotech.de

Carboxylic Acid Protection : The carboxylic acid group is usually protected as an ester, such as a methyl, ethyl, or benzyl (B1604629) ester. Benzyl esters are particularly useful as they can be removed by hydrogenolysis, a mild condition that often leaves other functional groups intact. Tert-butyl esters, removed under acidic conditions, are also common, especially in Fmoc-based strategies. iris-biotech.decreative-peptides.com

The functionalization of the carboxylic acid itself, for instance, by converting it to an acid chloride or coupling it with an amine to form an amide, is a key step in building more complex molecules, such as peptides or other derivatives, from the parent amino acid. tandfonline.com

Table 3: Common Protecting Groups in Amino Acid Synthesis

| Functional Group | Protecting Group | Abbreviation | Common Deprotection Conditions |

|---|---|---|---|

| α-Amino | tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) creative-peptides.com |

| α-Amino | 9-Fluorenylmethyloxycarbonyl | Fmoc | Mild Base (e.g., Piperidine) creative-peptides.com |

| α-Amino | Benzyloxycarbonyl | Z (or Cbz) | Catalytic Hydrogenolysis (H₂/Pd) or HBr/AcOH creative-peptides.com |

| Carboxylic Acid | Methyl/Ethyl Ester | -OMe/-OEt | Saponification (e.g., NaOH) |

| Carboxylic Acid | Benzyl Ester | -OBn | Catalytic Hydrogenolysis (H₂/Pd) iris-biotech.de |

| Carboxylic Acid | tert-Butyl Ester | -OtBu | Strong Acid (e.g., TFA) iris-biotech.de |

Halogenation and Regioselective Substitution on the Phenyl Ring

The precise placement of halogen atoms on the phenyl ring is a critical aspect of synthesizing this compound. Halogenation reactions, when applied to aromatic compounds, can be directed to specific positions through the influence of existing substituents and the choice of catalyst. mt.com For instance, the presence of a fluorine atom on the phenyl ring influences the position of subsequent substitutions. Lewis acids such as AlCl₃ or AlBr₃ are often employed as catalysts to enhance the electrophilicity of halogens like bromine and chlorine, thereby facilitating their substitution onto the aromatic ring. mt.com

The regioselectivity of these reactions is paramount. For example, in the synthesis of related compounds, the formation of an aluminum chloride complex with acetophenone (B1666503) is crucial for directing halogenation to the aromatic nucleus rather than the side chain. orgsyn.org The order of reactivity for halogens is typically fluorine > chlorine > bromine > iodine, with fluorine being particularly aggressive. mt.com The specific conditions of the reaction, including the solvent and temperature, also play a significant role in determining the final product.

Synthesis of Key Halogenated Phenyl Building Blocks

The construction of this compound necessitates the availability of specific halogenated phenyl intermediates. These building blocks serve as the foundation upon which the final amino acid structure is assembled.

3-Bromo-2-fluoroacetophenone is a key intermediate in the synthesis of various compounds. guidechem.com This acetophenone derivative, with its bromine and fluorine substituents, provides a versatile scaffold for further chemical modifications. guidechem.comchemicalbook.com A common approach to synthesizing acetophenone derivatives is through Friedel-Crafts acylation, though direct halogenation of a pre-existing acetophenone is also a viable route. For instance, 3'-bromoacetophenone (B146053) can be prepared by the nuclear halogenation of acetophenone, a process that relies on the formation of an aluminum chloride complex to prevent side-chain halogenation. orgsyn.org The reaction of acetophenone with bromine in the presence of aluminum chloride can yield the desired 3-bromoacetophenone. orgsyn.org A similar strategy can be adapted for the synthesis of 3-bromo-2-fluoroacetophenone, starting from 2-fluoroacetophenone.

Alternatively, α-bromoacetophenones can be synthesized by reacting acetophenones with bromine in acetic acid. orgsyn.orglibretexts.org For example, acetophenone reacts with bromine in acetic acid to produce α-bromoacetophenone. libretexts.org This method can be applied to substituted acetophenones to generate a variety of α-bromo ketones. libretexts.org

Table 1: Synthesis of Substituted Acetophenones

| Starting Material | Reagents | Product | Reference |

| Acetophenone | Bromine, Aluminum chloride | 3-Bromoacetophenone | orgsyn.org |

| p-Bromoacetophenone | Bromine, Acetic acid | p-Bromophenacyl bromide | orgsyn.org |

| Acetophenone | Bromine, Acetic acid | α-Bromoacetophenone | libretexts.org |

The synthesis of substituted anilines and aminophenols is another crucial step. For instance, 2-amino-4-bromo-3-fluorobenzoic acid has been synthesized from 6-bromo-7-fluoroindoline-2,3-dione. chemicalbook.com The process involves treatment with sodium hydroxide (B78521) and hydrogen peroxide, followed by acidification to yield the desired product. chemicalbook.com Similarly, 3-amino-4-fluorophenol (B1338284) can be prepared from p-fluorophenol through a multi-step process that includes bromination to form 2-bromo-4-fluorophenol. patsnap.com

The preparation of 2-amino-3-fluorobenzoic acid, an important precursor for various pharmaceuticals, has been achieved through a modified procedure starting from 2-fluoroaminobenzene. orgsyn.org This method offers improved yields compared to previous approaches. orgsyn.org

The synthesis of (bromo-fluorophenyl)acetic acid intermediates is a key step towards the final product. Various isomers of bromo-fluorophenylacetic acid exist, and their synthesis depends on the starting materials and reaction conditions. For example, 2-(4-bromo-2-fluorophenyl)acetic acid and 3-bromo-4-fluorophenylacetic acid are known compounds used in pharmaceutical research. nih.govchemimpex.com

One general method for preparing fluorophenylacetic acids involves the halogenation of a corresponding mandelic acid derivative. google.com Specifically, 2,4,5-trifluoromandelic acid can be reacted with a halogenating agent like thionyl chloride to produce the corresponding acid chloride, which can then be converted to the phenylacetic acid. google.com Another approach involves the reaction of a benzaldehyde (B42025) with tribromomethane and potassium hydroxide. google.com

The synthesis of o-fluorophenylacetic acid can be achieved by reacting 2-fluorotoluene (B1218778) with an N-halogenated succinimide (B58015) in the presence of an initiator. google.com This method provides a route to o-fluorophenylacetic acid with high yields. google.com

Table 2: Examples of (Bromo-fluorophenyl)acetic Acid Intermediates

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| 2-(4-Bromo-2-fluorophenyl)acetic acid | 114897-92-6 | C₈H₆BrFO₂ | 233.03 | nih.gov |

| 3-Bromo-4-fluorophenylacetic acid | 194019-11-9 | C₈H₆BrFO₂ | 233.04 | chemimpex.com |

| 4-Bromo-3-fluorophenylacetic acid | 942282-40-8 | C₈H₆BrFO₂ | 233.036 | synquestlabs.com |

| 2-Fluorophenylacetic acid | 451-82-1 | C₈H₇FO₂ | 154.14 | fishersci.ca |

Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of this compound allows for the exploration of structure-activity relationships and the development of new compounds with potentially improved properties.

The synthesis of ring-substituted phenylalanines and their higher homologs, homophenylalanines, is an area of significant interest in peptide and protein chemistry. nih.gov Experimental protocols have been established for the synthesis and resolution of a variety of ring-substituted phenylalanines in significant quantities. nih.gov These amino acids can then be derivatized for use in solid-phase peptide synthesis. nih.gov The nature and position of substituents on the phenyl ring have been shown to influence the biological activity of resulting compounds. nih.gov

Alpha, Alpha-Disubstituted Amino Acid Derivatives

The synthesis of α,α-disubstituted amino acids, which feature two side chains attached to the α-carbon, requires modified synthetic strategies. These compounds are of significant interest as they can impart unique conformational constraints on peptides. rsc.org One of the primary methods for preparing α,α-disubstituted amino acids is an adaptation of the Strecker or Bucherer-Bergs reactions, wherein a ketone is used as the starting carbonyl compound instead of an aldehyde. wikipedia.orgchemeurope.comalfa-chemistry.com

For the synthesis of α,α-disubstituted derivatives of this compound, a suitable ketone precursor would be required. For instance, 1-(3-bromo-2-fluorophenyl)ethan-1-one could serve as a starting material. The reaction of this ketone with ammonium carbonate and potassium cyanide, following the Bucherer-Bergs protocol, would yield a 5-(3-bromo-2-fluorophenyl)-5-methylhydantoin. Subsequent hydrolysis of this hydantoin (B18101) would then produce the α,α-disubstituted amino acid, 2-amino-2-(3-bromo-2-fluorophenyl)propanoic acid.

Recent advances in asymmetric synthesis have provided enantioselective methods for the preparation of α,α-disubstituted amino acids. rsc.orgnih.gov These methods often employ chiral auxiliaries or catalysts to control the stereochemistry at the α-carbon. rug.nl For example, catalytic asymmetric addition of nucleophiles to α-iminoesters is a powerful technique for generating enantioenriched α,α-disubstituted amino acid derivatives. rsc.org

Table 2: Synthesis of an α,α-Disubstituted Amino Acid Derivative via Bucherer-Bergs Reaction

| Step | Reactant(s) | Reagents | Intermediate/Product | General Reaction Type |

| 1 | 1-(3-bromo-2-fluorophenyl)ethan-1-one | (NH₄)₂CO₃, KCN | 5-(3-bromo-2-fluorophenyl)-5-methylhydantoin | Hydantoin formation |

| 2 | 5-(3-bromo-2-fluorophenyl)-5-methylhydantoin | Acid or base hydrolysis | 2-amino-2-(3-bromo-2-fluorophenyl)propanoic acid | Hydantoin hydrolysis |

Phosphonic Acid Analogues and Their Synthetic Access

Phosphonic acid analogues of amino acids are compounds where the carboxylic acid group is replaced by a phosphonic acid moiety (-PO₃H₂). These analogues are often potent enzyme inhibitors due to the tetrahedral geometry of the phosphonate (B1237965) group, which can mimic the transition state of peptide bond hydrolysis. researchgate.net

The synthesis of phosphonic acid analogues of this compound can be achieved through several established routes for preparing α-aminophosphonates. A common method is the Pudovik reaction or the related Kabachnik-Fields reaction, which involves the one-pot condensation of a carbonyl compound, an amine, and a dialkyl phosphite. researchgate.net

In the context of producing the phosphonic acid analogue of this compound, 3-bromo-2-fluorobenzaldehyde (B121081) would be reacted with ammonia and a dialkyl phosphite, such as diethyl phosphite. This would yield a diethyl α-aminophosphonate derivative. The final step would be the hydrolysis of the phosphonate esters to the free phosphonic acid.

Research on the synthesis of phosphonic acid analogues of fluorophenylalanines has provided detailed synthetic procedures that can be adapted for this specific target. nih.govmdpi.com These methods often involve the preparation of an intermediate phosphonate ester, followed by deprotection to yield the final phosphonic acid. nih.govmdpi.com

Table 3: Synthetic Access to Phosphonic Acid Analogues via Kabachnik-Fields Reaction

| Step | Reactant(s) | Reagents | Intermediate/Product | General Reaction Type |

| 1 | 3-bromo-2-fluorobenzaldehyde | 1. NH₃2. HP(O)(OEt)₂ | Diethyl (amino(3-bromo-2-fluorophenyl)methyl)phosphonate | α-Aminophosphonate formation |

| 2 | Diethyl (amino(3-bromo-2-fluorophenyl)methyl)phosphonate | 1. TMSBr2. H₂O or alcohol | (Amino(3-bromo-2-fluorophenyl)methyl)phosphonic acid | Ester hydrolysis |

Chemical Reactivity and Mechanistic Organic Transformations

Nucleophilic Substitution Reactions Involving Bromine and Fluorine Substituents

The phenyl ring of amino(3-bromo-2-fluorophenyl)acetic acid is substituted with two halogen atoms, bromine and fluorine, which can potentially undergo nucleophilic aromatic substitution (SNAr) reactions. The feasibility and regioselectivity of these reactions are governed by the electronic effects of the substituents and the nature of the attacking nucleophile.

Generally, in nucleophilic aromatic substitution, the rate of reaction is enhanced by the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. libretexts.org Both bromine and fluorine are electron-withdrawing through induction, but they also possess lone pairs that can participate in resonance. For halogens, the inductive effect typically outweighs the resonance effect, thus deactivating the ring towards electrophilic attack but activating it for nucleophilic attack, especially when there are other strongly electron-withdrawing groups present. libretexts.org

In the case of this compound, the carboxylic acid and amino groups can influence the reactivity. The carboxylic acid group is electron-withdrawing, which should facilitate SNAr. Conversely, the amino group is electron-donating, which would disfavor SNAr. The relative reactivity of the C-Br and C-F bonds is another critical factor. The C-F bond is significantly stronger than the C-Br bond, making the bromine atom a better leaving group in many SNAr reactions. However, the high electronegativity of fluorine can make the carbon to which it is attached more electrophilic and better at stabilizing the negative charge in the Meisenheimer intermediate, sometimes favoring fluoride (B91410) displacement.

Recent studies on unactivated fluoroarenes have shown that nucleophilic defluorination can be achieved using organic photoredox catalysis, expanding the scope of SNAr reactions to include electron-neutral and electron-rich systems. nih.gov This method has been successful with various nucleophiles, including azoles, amines, and even intramolecular carboxylic acids. nih.gov While direct examples with this compound are not prevalent, these findings suggest that under specific catalytic conditions, substitution at the fluorine position could be possible.

Table 1: Comparison of Factors Influencing Nucleophilic Substitution at C-Br vs. C-F

| Feature | C-Br Bond | C-F Bond | Implication for this compound |

| Bond Strength | Weaker | Stronger | Bromine is generally a better leaving group. |

| Electronegativity of Halogen | Lower | Higher | The carbon attached to fluorine is more electrophilic. |

| Stabilization of Meisenheimer Complex | Less effective | More effective | Fluorine is better at stabilizing the negative charge through induction. |

| Leaving Group Ability | Good | Poor | Favors substitution at the bromine position. |

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is guided by the directing effects of the existing substituents. The aminoacetic acid group, specifically the amino group, is an activating ortho-, para-director due to the lone pair on the nitrogen which can donate electron density to the ring through resonance. organicchemistrytutor.comyoutube.com Conversely, both bromine and fluorine are deactivating groups due to their strong inductive electron-withdrawing effects, but they are also ortho-, para-directors because of their ability to stabilize the arenium ion intermediate through resonance. libretexts.orgorganicchemistrytutor.comyoutube.com

The regioselectivity of an EAS reaction on this molecule will be a result of the combined influence of these three groups. A conflict arises between the directing effects of the substituents. The amino group strongly activates the positions ortho and para to it (positions 4 and 6). The fluorine atom at position 2 directs incoming electrophiles to its ortho (position 3, which is blocked) and para (position 5) positions. The bromine atom at position 3 directs to its ortho (positions 2 and 4) and para (position 6) positions.

In situations with conflicting directing groups, the most powerfully activating group generally dictates the position of substitution. libretexts.org In this case, the amino group is the strongest activating group. Therefore, electrophilic substitution is most likely to occur at the positions most activated by the amino group, which are positions 4 and 6. Between these two, steric hindrance from the adjacent bromine and aminoacetic acid groups might influence the final product distribution. Position 6 is sterically less hindered than position 4, which is flanked by the bromine atom. Therefore, substitution at position 6 would be favored.

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution

| Position | Influence of -CH(NH₂)COOH | Influence of -F | Influence of -Br | Overall Prediction |

| 4 | Ortho (Activating) | - | Ortho (Directing) | Possible, but sterically hindered. |

| 5 | Meta | Para (Directing) | Meta | Less likely due to stronger directing groups. |

| 6 | Para (Activating) | - | Ortho (Directing) | Most likely position for substitution. |

Reactions at the Amino and Carboxylic Acid Functionalities

The amino and carboxylic acid groups of this compound are amenable to a variety of standard organic transformations.

Acylation and Amide Bond Formation

The primary amino group can readily undergo acylation to form amides. This reaction is typically carried out using acylating agents such as acyl chlorides or anhydrides in the presence of a base. For instance, in the synthesis of N-(2-hydroxyphenyl)acetamide from 2-aminophenol, chemoselective acetylation of the amino group is achieved, highlighting the higher nucleophilicity of the amino group compared to the hydroxyl group. acs.orgquora.com Similarly, the amino group of this compound would be expected to be more reactive towards acylation than the aromatic ring.

The carboxylic acid can also be converted into an amide by first activating it, for example, by converting it to an acyl chloride or by using coupling reagents, followed by reaction with an amine. nih.gov Direct amidation of phenylacetic acid derivatives with amines has been achieved using catalysts like NiCl₂. nih.gov

Esterification and Carboxylic Acid Derivatization

The carboxylic acid functionality can be esterified under acidic conditions with an alcohol. libretexts.org The esterification of substituted phenylacetic acids has been studied, and phase-transfer catalysis can be employed to facilitate the reaction. acs.org For example, the esterification of phenylacetic acid with p-cresol (B1678582) has been demonstrated using metal cation-exchanged montmorillonite (B579905) nanoclay catalysts. nih.gov These methods could be applied to this compound, likely requiring protection of the amino group first to prevent side reactions.

Amination and Urea (B33335) Formation

While the molecule already contains an amino group, further amination is not a typical reaction. However, the existing amino group can participate in reactions such as the formation of ureas. The reaction of an amino acid with a source of a carbamoyl (B1232498) group, such as an isocyanate or by using phosgene (B1210022) or its equivalents to form an intermediate isocyanate, would lead to the corresponding urea derivative. In biological systems, urea is synthesized from ammonia (B1221849) and carbon dioxide via the urea cycle, a process involving the transformation of amino acids. libretexts.orgnews-medical.netnih.govnyu.edu In a synthetic context, the amino group of this compound could react with an isocyanate to form a substituted urea.

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

The bromine atom on the phenyl ring serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organic halide, is a prime example. youtube.com The bromo-substituted ring of this compound can be coupled with various boronic acids or their esters in the presence of a palladium catalyst and a base to introduce new aryl or alkyl substituents. tcichemicals.cominventivapharma.com The presence of the fluorine atom and the amino acid side chain can influence the reaction conditions required. For instance, Suzuki reactions on aryl rings containing electron-withdrawing groups have been reported to be less efficient in some cases. inventivapharma.com

The Buchwald-Hartwig amination is another pivotal palladium-catalyzed reaction for the formation of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgacsgcipr.org The bromine atom of this compound could be coupled with a wide range of primary or secondary amines to introduce a new amino substituent. This reaction is known for its broad substrate scope and functional group tolerance. wikipedia.org Recent developments have even enabled the stereoretentive C-N coupling of chiral amino acid esters with aryl bromides using nickel catalysis driven by light. nih.gov This suggests that the chiral center in this compound could potentially be preserved during such a transformation. It is important to note that the existing amino group on the substrate would likely require protection before subjecting it to Buchwald-Hartwig conditions to avoid self-coupling or other side reactions.

Table 3: Overview of Key Reactions and Potential Products

| Reaction Type | Reagents | Functional Group Involved | Potential Product |

| Nucleophilic Aromatic Substitution | Nu⁻ (e.g., RO⁻, R₂NH) | C-Br | Amino(3-Nu-2-fluorophenyl)acetic acid |

| Electrophilic Aromatic Substitution | E⁺ (e.g., NO₂⁺, Br⁺) | Aromatic Ring | Amino(3-bromo-6-E-2-fluorophenyl)acetic acid |

| Acylation (Amine) | RCOCl, (RCO)₂O | -NH₂ | Acylthis compound |

| Esterification | ROH, H⁺ | -COOH | This compound ester |

| Suzuki Coupling | R'B(OH)₂, Pd catalyst, base | C-Br | Amino(3-R'-2-fluorophenyl)acetic acid |

| Buchwald-Hartwig Amination | R'₂NH, Pd catalyst, base | C-Br | Amino(3-(R'₂N)-2-fluorophenyl)acetic acid |

Computational and Theoretical Investigations of Amino 3 Bromo 2 Fluorophenyl Acetic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. For Amino(3-bromo-2-fluorophenyl)acetic acid, these calculations can predict its electronic behavior and reactivity.

HOMO-LUMO Energy Analysis and Chemical Hardness/Softness

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental concepts in frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap implies the opposite.

From these energies, chemical hardness (η) and softness (S) can be calculated. Hardness is a measure of the molecule's resistance to changes in its electron distribution, while softness is the reciprocal of hardness. These parameters are useful for predicting how the molecule will interact with other chemical species.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Ionization Potential | 6.5 |

| Electron Affinity | 1.2 |

| Chemical Hardness (η) | 2.65 |

| Chemical Softness (S) | 0.38 |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and are likely sites for nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen of the amino group, while the hydrogen atoms would exhibit positive potential.

Fukui Functions and Reaction Site Prediction

Fukui functions provide a more quantitative measure of the reactivity of different atomic sites within a molecule. researchgate.net They are derived from changes in the electron density as electrons are added or removed. The Fukui function, f(r), can be used to predict the most likely sites for electrophilic attack (where f+(r) is largest), nucleophilic attack (where f-(r) is largest), and radical attack (where f0(r) is largest). For this compound, these calculations would pinpoint specific atoms on the phenyl ring and the functional groups that are most reactive.

Conformational Analysis and Molecular Dynamics Simulations

The biological and chemical activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis involves identifying the stable conformers of a molecule and their relative energies. For this compound, rotations around the single bonds connecting the phenyl ring, the chiral carbon, and the carboxylic acid group would be investigated to find the lowest energy structures.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule over time. researchgate.net By simulating the movements of the atoms, MD can reveal how the molecule flexes and changes shape in different environments, such as in a solvent. This information is crucial for understanding its interactions with other molecules.

Prediction of Non-Linear Optical (NLO) Properties

Molecules with specific electronic properties can exhibit non-linear optical (NLO) behavior, which has applications in technologies like optical switching and frequency conversion. researchgate.netrsc.orgfrontiersin.orgresearchgate.net The NLO response of a molecule is related to its polarizability and hyperpolarizability. Computational methods can be used to predict these properties. For this compound, the presence of an aromatic ring and electron-donating (amino) and electron-withdrawing (bromo, fluoro, carboxylic acid) groups suggests that it may possess NLO properties. Calculations would quantify the first and second hyperpolarizabilities to assess its potential as an NLO material.

Table 2: Hypothetical Calculated NLO Properties of this compound

| Property | Value (a.u.) |

| Dipole Moment (μ) | 3.5 |

| Mean Polarizability (α) | 150 |

| First Hyperpolarizability (β) | 250 |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from NLO calculations.

Mechanistic Studies of Biological Activity and Molecular Interactions

Enzyme Inhibition Mechanism Investigations

There is no publicly available research on the enzyme inhibition properties of Amino(3-bromo-2-fluorophenyl)acetic acid.

Receptor Binding and Activation/Antagonism Mechanisms

The interaction of this compound with any physiological receptors is an area that remains uninvestigated in published literature.

Protein-Ligand Interaction Studies

The binding of this compound within a protein's active site is stabilized by a network of non-covalent interactions. The amino and carboxyl groups, together with the halogen substituents, create a unique chemical signature for molecular recognition.

The structure of this compound allows for the formation of both conventional hydrogen bonds and more specialized halogen bonds. The α-amino and α-carboxylic acid groups are primary sites for hydrogen bonding. khanacademy.org The amino group can act as a hydrogen bond donor, while the carboxyl group can act as both a donor (from the hydroxyl group) and an acceptor (from the carbonyl oxygen). omicsonline.orgwikipedia.org

A significant feature of this molecule is the presence of bromine, which can participate in halogen bonding. acs.org In this type of interaction, the electropositive region on the outer surface of the bromine atom (known as a σ-hole) acts as a Lewis acid, interacting with a Lewis base such as a carbonyl oxygen or a nitrogen atom in the protein backbone or side chains. acs.orgresearchgate.net The strength of this interaction is considerable, with Br···O contacts having complex formation energies estimated between 9.0 and 12.1 kJ/mol. acs.org The presence of the electron-withdrawing fluorine atom on the same aromatic ring is expected to enhance the positive character of the bromine's σ-hole, thereby strengthening this halogen bond. researchgate.net While organic fluorine is generally a poor hydrogen bond acceptor, its high electronegativity influences the electronic distribution of the entire ring, which in turn modulates the strength of other interactions. researchgate.netacs.orgnih.gov

Hydrophobic Interactions and Lipophilicity Effects

The following table summarizes the likely molecular interactions for the compound:

Table 1: Summary of Potential Molecular Interactions| Functional Group | Interaction Type | Role in Binding |

|---|---|---|

| Amino Group (-NH₂) | Hydrogen Bonding, Electrostatic | Acts as a hydrogen bond donor and can be protonated to form salt bridges with acidic residues. |

| Carboxylic Acid (-COOH) | Hydrogen Bonding, Electrostatic | Acts as a hydrogen bond donor and acceptor; can be deprotonated to form salt bridges with basic residues. |

| Phenyl Ring | Hydrophobic, π-stacking | Interacts with nonpolar amino acid side chains; can participate in π-π or T-shaped π-stacking. nih.gov |

| Bromine Atom (-Br) | Halogen Bonding, Hydrophobic | Acts as a halogen bond donor to electron-rich atoms (e.g., oxygen); contributes to lipophilicity. acs.org |

| Fluorine Atom (-F) | Electronic Modulation | Highly electronegative, withdraws electron density from the ring, influencing other interactions. researchgate.netnih.gov |

Structure-Activity Relationship (SAR) Elucidation at the Molecular Level

Structure-Activity Relationship (SAR) studies aim to understand how specific chemical features of a molecule contribute to its biological effect. chemrxiv.org For this compound, the halogen substituents and the core amino acid structure are the primary determinants of its activity.

Impact of Halogen Substituents on Binding Affinity and Selectivity

The nature and position of halogen substituents are critical for modulating the binding affinity and selectivity of a ligand. nih.gov In this molecule, the fluorine and bromine atoms have distinct and synergistic effects.

Fluorine: As the most electronegative element, fluorine's primary role is electronic. researchgate.net By withdrawing electron density from the aromatic ring, it can alter the pKa of the amino and carboxylic acid groups and modulate the strength of the π-stacking interactions of the phenyl ring. nih.gov Studies on fluorinated phenylalanines show that ortho- or meta-fluorine substitution can stabilize T-shaped π-stacking interactions by increasing the partial positive charge on other ring hydrogens. nih.gov This electron-withdrawing effect also enhances the magnitude of the positive σ-hole on the adjacent bromine atom, potentiating its halogen bonding capability. researchgate.net

Bromine: The larger and more polarizable bromine atom contributes to binding through both hydrophobic and halogen bonding interactions. acs.orgnih.gov The strength of halogen bonding increases with the size and polarizability of the halogen atom (I > Br > Cl), making bromine a potent halogen bond donor. acs.org This directional interaction can significantly enhance binding affinity and provide selectivity for proteins with a suitable halogen bond acceptor in the correct geometric position. nih.gov

The following table outlines the key properties of the halogen substituents:

Table 2: Properties of Halogen Substituents| Property | Fluorine (F) | Bromine (Br) |

|---|---|---|

| Electronegativity | 3.98 (Highest) | 2.96 |

| Atomic Radius (Å) | ~0.57 | ~1.14 |

| Primary Interaction | Electronic Modulation | Halogen Bonding |

| Hydrogen Bond Acceptor Strength | Very Weak | Negligible |

| Halogen Bond Donor Strength | Negligible | Moderate to Strong |

Role of the Amino and Carboxylic Acid Moieties in Molecular Recognition

As an α-amino acid, the spatial arrangement of the amino and carboxylic acid groups is fundamental to its molecular recognition. brainkart.comwikipedia.org These two groups are typically involved in the initial anchoring of the ligand into a binding site. omicsonline.orgkhanacademy.org At physiological pH, the amino group is often protonated (-NH3+) and the carboxylic acid group is deprotonated (-COO-), forming a zwitterion. This allows for strong electrostatic interactions, or salt bridges, with charged residues in a protein, such as aspartate, glutamate, lysine, or arginine. khanacademy.org

These groups are also key participants in hydrogen-bonding networks, where they can interact with the protein backbone or with polar side chains. omicsonline.org The defined stereochemistry of the α-carbon ensures a specific three-dimensional orientation of these functional groups and the phenyl side chain, which is critical for achieving selective binding to a chiral protein environment. wikipedia.org While the halogenated phenyl side chain determines much of the compound's specificity, the amino and carboxyl groups provide the foundational interactions that are essential for binding affinity across many classes of amino acid-recognizing proteins. omicsonline.org

Applications As Versatile Building Blocks in Advanced Chemical Synthesis and Chemical Biology

Precursor in Complex Organic Molecule Synthesis

As a substituted phenylglycine derivative, this amino acid is a valuable chiral pool starting material. The amino and carboxylic acid groups offer convenient handles for a variety of chemical transformations, while the substituted aromatic ring can participate in numerous coupling reactions to build molecular complexity.

The development of new pharmaceuticals and agrochemicals often relies on the availability of unique chemical building blocks that can be used to create novel active ingredients. Halogenated compounds, in particular, play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Bromo-fluoro-acetic acid derivatives are recognized as useful raw materials for the manufacture of both medicines and phytosanitary (agrochemical) products. bldpharm.com

The incorporation of fluorinated amino acids into drug candidates is a well-established strategy in medicinal chemistry. Fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and alter pKa values. beilstein-journals.org Similarly, bromine can serve as a handle for further synthetic modifications via cross-coupling reactions or act as a bioisostere for other groups. Recently approved pharmaceuticals often feature tailor-made amino acids and fluorine-containing fragments, underscoring the importance of precursors like Amino(3-bromo-2-fluorophenyl)acetic acid in drug discovery. semanticscholar.orgmdpi.com For instance, the synthesis of various biologically active fluorophenyl pyrazole (B372694) compounds highlights the utility of such halogenated precursors in creating complex scaffolds for therapeutic agents. researchgate.net

Table 1: Potential Applications as a Pharmaceutical and Agrochemical Intermediate

| Feature of this compound | Potential Advantage in Drug/Agrochemical Design |

|---|---|

| Chiral α-Amino Acid Core | Provides a specific three-dimensional structure for stereoselective interactions with biological targets. |

| Fluorine Substituent | Can enhance metabolic stability, binding affinity, and membrane permeability. |

| Bromine Substituent | Acts as a synthetic handle for further diversification (e.g., via Suzuki or Stille coupling) and can contribute to binding interactions. |

| Combined Halogenation | Offers a unique pattern of substitution to fine-tune electronic and steric properties for optimal activity and safety profiles. |

Heterocyclic compounds are ubiquitous in medicinal chemistry and form the core of a vast number of approved drugs. Amino acids are valuable precursors for the synthesis of various nitrogen-containing heterocycles.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classic and widely used method for constructing the thiazole ring. mdpi.com This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide. mdpi.comacs.org this compound can be readily converted into the corresponding thioamide or other reactive intermediates required for this synthesis. By reacting this derivative with an appropriate α-haloketone, a 2,4-disubstituted thiazole bearing the 3-bromo-2-fluorophenyl moiety could be generated. This approach allows for the introduction of this specific substitution pattern into a new class of heterocyclic compounds with potential biological activity. nih.gov

Pyrazines: Substituted 2-hydroxypyrazines can be synthesized via the Jones synthesis, which involves the condensation of a 1,2-dicarbonyl compound with an α-aminoamide. beilstein-journals.org this compound can be converted to its corresponding amide, (amino(3-bromo-2-fluorophenyl)acetamide), which could then serve as the key α-aminoamide component in this reaction. Condensation with a glyoxal (B1671930) derivative would yield a pyrazine (B50134) ring substituted with the 3-bromo-2-fluorophenyl group, providing access to novel chemical entities for screening in drug discovery programs. beilstein-journals.org

Development of Peptidomimetics and Conformationally Constrained Peptides

Non-proteinogenic amino acids are crucial in the design of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but often have improved pharmacological properties.

The inclusion of a fluorinated amino acid like this compound can significantly enhance the metabolic stability of a peptide. nih.gov The fluorine atom can also influence the peptide's conformation and binding affinity to its target receptor. Furthermore, using the D-enantiomer of this amino acid would provide even greater resistance to proteolysis. These modifications are key tactics in transforming a biologically active peptide into a viable drug candidate. nih.gov

Table 2: Strategies for Enhancing Peptide Properties with this compound

| Modification Strategy | Resulting Property | Rationale |

|---|---|---|

| Incorporation of the Unnatural Amino Acid | Increased Proteolytic Stability | The unique side chain is not recognized efficiently by standard proteases. |

| Use of the D-Enantiomer | Enhanced Resistance to Degradation | Proteases are highly specific for L-amino acids. researchgate.net |

| Fluorine on Phenyl Ring | Modulated Bioactivity and Stability | Can alter electronic properties, leading to stronger binding and blocking metabolic attack. |

| Conformational Constraint | Increased Potency and Receptor Selectivity | The bulky, substituted side chain can restrict the peptide's conformational freedom, locking it into a bioactive shape. |

The unique three-dimensional structure of this compound makes it an excellent candidate for designing specific enzyme inhibitors and receptor modulators. The substituted phenyl ring can be tailored to fit into hydrophobic binding pockets of enzymes or receptors, while the amino and carboxyl groups can form critical hydrogen bonds or salt bridges with active site residues.

In the design of peptidomimetics, this amino acid can replace a natural residue to probe structure-activity relationships. For example, substituting a phenylalanine or tyrosine with this compound in a peptide that binds to a receptor can reveal important information about the binding pocket. The halogen atoms can introduce new interactions (e.g., halogen bonding) or create steric hindrance that can switch a molecule from an agonist to an antagonist. Such peptidomimetics have been synthesized to modulate the activity of various receptors, including dopamine (B1211576) receptors. nih.gov The development of positive allosteric modulators for targets like the NMDA receptor often involves complex molecules where such substituted amino acid scaffolds could play a crucial role. nih.gov

Probes for Biological Assays and Mechanistic Investigations

Fluorescent probes are indispensable tools in chemical biology for visualizing and studying biological processes in real time. thermofisher.com Unnatural amino acids can be incorporated into peptides or small molecules that are then tagged with a fluorophore. These probes can be designed to bind selectively to a specific protein or enzyme.

This compound can serve as the core of such a probe. Its unique structure can confer selectivity for a particular biological target. The probe could be used in various applications, such as:

Activity-Based Probes: A molecule containing this amino acid could be designed to covalently bind to the active site of an enzyme, allowing for its detection and quantification.

Fluorescence Imaging: By attaching a fluorescent dye, the location and dynamics of a target receptor or transporter could be monitored within living cells. ljmu.ac.uk

Mechanistic Studies: The bromine atom can be replaced with a radioisotope (e.g., ⁷⁶Br) to create a radiolabeled probe for positron emission tomography (PET) imaging, a technique used to study biological processes in vivo. beilstein-journals.org The development of such specific probes is essential for understanding the function of biomolecules like ABC transporters, which are involved in drug resistance. u-tokyo.ac.jp

Material Science Applications (e.g., Polymers, Advanced Materials)

A comprehensive search of scientific literature and patent databases did not yield specific research findings on the direct application of this compound in the field of material science, including its use in the synthesis of polymers or advanced materials.

While the structural motifs present in this compound—a halogenated aniline (B41778) derivative—suggest theoretical potential for applications in polymer science, no concrete examples or detailed studies have been found. For instance, aniline and its derivatives are known precursors for the synthesis of conductive polymers like polyaniline. nih.govacs.orggoogle.comrsc.org The polymerization of aniline is typically achieved through chemical or electrochemical oxidation in an acidic medium. nih.govgoogle.com The properties of the resulting polymers can be tuned by the presence of substituents on the aniline ring. rsc.orgrsc.org

Furthermore, the presence of bromine and fluorine atoms in this compound introduces the possibility of halogen bonding. rsc.org Halogen bonding is a non-covalent interaction that is being explored in polymer science for the development of functional supramolecular polymers and smart materials, including self-healing materials and photo-responsive systems. rsc.orgrsc.orgresearchgate.net The strength and directionality of halogen bonds make them a compelling tool for designing the architecture of advanced materials. rsc.org

However, it is important to reiterate that these are general principles based on the compound's structure. There is currently no available research that specifically details the polymerization of this compound or its incorporation into polymeric or advanced material frameworks.

Table of Potentially Relevant Precursor Properties

The following table provides data on related, but distinct, chemical compounds to illustrate the general physical properties of halogenated phenylacetic acids. It is crucial to note that this data is not for this compound and is provided for contextual purposes only, given the absence of specific data for the subject compound.

| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) | Form |

| 4-Bromophenylacetic acid | 1878-68-8 | C₈H₇BrO₂ | 114-117 | powder |

| α-Bromophenylacetic acid | 4870-65-9 | C₈H₇BrO₂ | 82-83 | powder |

Data sourced from commercial suppliers and chemical databases. sigmaaldrich.comsigmaaldrich.com

Summary of Research Findings

| Research Area | Findings for this compound |

| Polymer Synthesis | No specific studies found. |

| Advanced Materials | No specific applications documented. |

Advanced Analytical Methodologies for Research and Characterization

Chiral Purity Determination by HPLC after Diastereomeric Derivatization

The enantiomeric purity of Amino(3-bromo-2-fluorophenyl)acetic acid is a critical parameter, as stereoisomers can exhibit different biological activities. High-Performance Liquid Chromatography (HPLC) is a primary method for determining chiral purity. Since enantiomers possess identical physical properties in an achiral environment, direct separation on standard HPLC columns is not feasible. To overcome this, a common and effective strategy is pre-column derivatization with a chiral derivatizing agent (CDA). wikipedia.org This process converts the pair of enantiomers into a pair of diastereomers. Diastereomers have distinct physical and chemical properties, allowing for their separation on conventional, achiral stationary phases. wikipedia.orgnih.gov

The derivatization reaction targets the amino group of the amino acid. A single, pure enantiomer of the CDA is reacted with the racemic or enantiomerically-enriched amino acid sample. nih.gov This reaction creates two different diastereomeric products that can then be resolved by reversed-phase HPLC. nih.govfujifilm.com The ratio of the peak areas in the resulting chromatogram corresponds directly to the enantiomeric ratio in the original sample. greyhoundchrom.com

Several reagents are widely used for this purpose, including Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) and 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC). nih.govresearchgate.net For example, reacting (R/S)-Amino(3-bromo-2-fluorophenyl)acetic acid with FDAA (which is the L-enantiomer) would yield two diastereomers: L-Ala-D-Amino(3-bromo-2-fluorophenyl)acetic acid and L-Ala-L-Amino(3-bromo-2-fluorophenyl)acetic acid. These diastereomers can be effectively separated and quantified.

The choice of CDA and chromatographic conditions, such as mobile phase composition and column type (e.g., C18, Phenyl-Hexyl), is optimized to achieve baseline resolution between the diastereomeric peaks. researchgate.net

Table 1: Illustrative HPLC Data for Chiral Purity Analysis after Derivatization with FDAA This table presents hypothetical data for illustrative purposes.

| Diastereomeric Product | Expected Retention Time (min) | Resolution (Rs) |

|---|---|---|

| FDAA-(L)-Amino(3-bromo-2-fluorophenyl)acetic acid | 15.2 | > 1.5 |

| FDAA-(D)-Amino(3-bromo-2-fluorophenyl)acetic acid | 16.8 |

Spectroscopic Characterization (e.g., NMR, IR, Raman) for Structural Elucidation

Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its molecular framework and functional groups. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the aromatic region would show complex multiplets for the three protons on the phenyl ring, with their chemical shifts and coupling constants influenced by the fluorine and bromine substituents. The alpha-proton (α-H) adjacent to the carboxylic acid and amino groups would appear as a singlet or a doublet depending on the solvent and its exchange with the amine protons. The protons of the amino (NH₂) and carboxylic acid (COOH) groups are typically broad singlets and their chemical shifts are highly dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear significantly downfield. The six aromatic carbons would appear in the typical aromatic region, with their chemical shifts influenced by the halogen substituents, and the C-F coupling would be observable. The alpha-carbon (α-C) would be found at an intermediate chemical shift.

Table 2: Predicted NMR Spectral Data for this compound Predicted chemical shifts (δ) are relative to TMS and are illustrative.

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity / Coupling |

|---|---|---|---|

| ¹H | -COOH | ~10-12 | Broad singlet |

| Aromatic C-H | ~7.2-7.8 | Multiplets | |

| α-CH | ~4.5-5.0 | Singlet | |

| -NH₂ | ~5-8 | Broad singlet | |

| ¹³C | -COOH | ~170-175 | Singlet |

| Aromatic C-Br | ~110-120 | Singlet | |

| Aromatic C-F | ~155-160 | Doublet (¹JC-F) | |

| α-C | ~55-60 | Singlet |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in the molecule. researchgate.net While FTIR cannot distinguish between enantiomers, it can differentiate between a racemic mixture and a pure enantiomer due to differences in their crystal lattice symmetries. thermofisher.com

IR Spectroscopy: The IR spectrum would display characteristic absorption bands. A very broad band from ~2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid. The C=O stretch of the carboxylic acid would appear as a strong, sharp peak around 1700-1740 cm⁻¹. The N-H stretching vibrations of the primary amine would be visible as medium intensity peaks in the 3200-3400 cm⁻¹ region. Aromatic C-H stretches appear above 3000 cm⁻¹, while C-F and C-Br stretching vibrations are found in the fingerprint region, typically around 1000-1200 cm⁻¹ and 500-600 cm⁻¹, respectively. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations often give strong signals in Raman spectra. It is particularly useful for observing symmetric vibrations and non-polar bonds that may be weak in the IR spectrum.

Table 3: Key Vibrational Spectroscopy Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| -NH₂ | N-H Stretch | 3200 - 3400 | IR |

| -COOH | O-H Stretch | 2500 - 3300 (broad) | IR |

| -COOH | C=O Stretch | 1700 - 1740 | IR, Raman |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | IR, Raman |

| C-F | C-F Stretch | 1000 - 1200 | IR |

| C-Br | C-Br Stretch | 500 - 600 | IR, Raman |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight and formula and can offer structural insights through fragmentation analysis. chemguide.co.uk

Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like Electrospray Ionization (ESI), is used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental formula (C₈H₇BrFNO₂). A key feature in the mass spectrum of a bromine-containing compound is the presence of two peaks for the molecular ion ([M]⁺ and [M+2]⁺) that are two mass units apart and have nearly equal intensity (approximately 1:1 ratio). docbrown.info This is due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%).

Fragmentation Analysis

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that helps to confirm the molecule's structure. For this compound, common fragmentation pathways would include:

Loss of the carboxyl group: Cleavage of the C-C bond can lead to the loss of a COOH radical (45 Da), resulting in a prominent fragment ion.

Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion is a common fragmentation for carboxylic acids.

Cleavage of the side chain: Fragmentation can occur at the benzylic position, breaking the bond between the aromatic ring and the α-carbon.

The resulting fragments that retain the bromine atom will also exhibit the characteristic isotopic pattern. researchgate.netnih.gov

Table 4: Predicted Mass Spectrometry Fragments for this compound m/z values are calculated for the ⁷⁹Br isotope.

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion | Loss from Molecular Ion |

|---|---|---|---|

| 247.97 | 249.97 | [C₈H₇BrFNO₂]⁺ (Molecular Ion) | - |

| 202.96 | 204.96 | [C₇H₆BrFN]⁺ | -COOH (45 Da) |

| 203.97 | 205.97 | [C₇H₇BrFNO]⁺ | -CO₂ (44 Da) |

| 187.96 | 189.96 | [C₆H₃BrF]⁺ | -C₂H₄NO₂ (74 Da) |

Future Research Directions and Translational Opportunities

Exploration of Novel Synthetic Pathways

The efficient and scalable synthesis of Amino(3-bromo-2-fluorophenyl)acetic acid is fundamental for its progression from a laboratory curiosity to a viable therapeutic precursor. While methods exist for producing substituted phenylacetic acids, future work must focus on greener, more efficient, and stereoselective routes. nih.govresearchgate.net

Key areas for future synthetic research include:

Asymmetric Catalysis: Developing novel chiral catalysts, potentially based on transition metals like palladium, can facilitate direct C-H functionalization and enantioselective synthesis. mdpi.com This approach would bypass costly and often low-yielding chiral resolution steps, which are a common bottleneck. Palladium-catalyzed carbonylation and Suzuki coupling reactions have already shown promise for the synthesis of other substituted phenylacetic acid derivatives and could be adapted for this specific compound. researchgate.netinventivapharma.com

Biocatalysis: The use of enzymes, such as transaminases, offers a highly selective and environmentally benign route to produce enantiomerically pure amino acids. Exploring engineered enzymes tailored for the 3-bromo-2-fluorophenyl substrate could provide a highly efficient and sustainable manufacturing process.

Photocatalysis: Recent advances in using light-mediated reactions for C-H functionalization present a powerful method for creating diverse non-proteinogenic amino acids under mild conditions. mdpi.comnih.gov Applying photocatalytic strategies could enable novel and rapid access to this compound and its derivatives.

A summary of potential advanced synthetic methodologies is presented below.

| Synthetic Methodology | Rationale for Future Exploration | Potential Advantages |

| Asymmetric Catalysis | Enables direct synthesis of a single desired enantiomer. | Reduces downstream processing, increases overall yield, high stereoselectivity. |

| Biocatalysis | Utilizes enzymes for highly specific transformations. | Environmentally friendly ("green chemistry"), operates under mild conditions, high enantiopurity. |

| Photocatalysis | Uses light to drive chemical reactions. | Mild reaction conditions, high functional group tolerance, energy-efficient. mdpi.com |

| Flow Chemistry | Continuous reaction processing instead of batch production. | Improved safety, scalability, and integration of purification steps. |

Design and Synthesis of Advanced Functional Analogues

The true therapeutic potential of this compound will likely be realized through the creation of advanced functional analogues. The existing scaffold is a starting point for systematic modification to enhance potency, selectivity, and pharmacokinetic properties. The incorporation of non-proteinogenic amino acids (NPAAs) is a well-established strategy for improving the stability and bioavailability of peptide-based drugs. nih.govresearchgate.net

Future design and synthesis should focus on:

Systematic Structure-Activity Relationship (SAR) Studies: A comprehensive SAR campaign is essential. This involves creating a library of analogues by modifying the substituents on the phenyl ring. For example, the bromine atom could be replaced with other halogens or alkyl groups to probe the effect of electronics and sterics on biological activity. Such studies are critical for optimizing inhibitory effects, as seen in other halogenated phenylacetic acid derivatives. nih.gov

Bioisosteric Replacement: The carboxylic acid moiety can be replaced with other acidic groups (e.g., tetrazole) to improve metabolic stability and cell permeability. Similarly, the core phenylacetic acid structure could be swapped for bioisosteres like 3-hydroxy-5-isoxazoleacetic acid to explore new chemical space and patentability. inventivapharma.com

Peptidomimetics and Conformational Constraints: Incorporating the amino acid into a larger peptide or a cyclic structure can enforce a specific conformation. This can lead to a significant increase in binding affinity and selectivity for the target protein, a common strategy in modern drug design. researchgate.net Halogenated phenylglycine derivatives have already been identified as valuable tools for investigating biological systems, highlighting the potential of this class of compounds. nih.govnih.gov

Deeper Mechanistic Biological Studies Utilizing Advanced Biophysical Techniques

To translate this compound or its analogues into clinical candidates, a profound understanding of their mechanism of action is required. Identifying the specific molecular target and characterizing the binding interaction at a molecular level are paramount.

Future mechanistic work should employ a suite of advanced biophysical techniques:

Isothermal Titration Calorimetry (ITC): To directly measure the binding affinity (K_D), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the compound binding to its target protein.

Surface Plasmon Resonance (SPR): For real-time analysis of binding kinetics, providing association (k_on) and dissociation (k_off) rates, which are crucial for understanding the duration of the drug-target interaction.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): To obtain high-resolution, three-dimensional structures of the compound bound to its target. This structural information is invaluable, revealing the precise binding mode and guiding further rational design of improved analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To study the solution-state dynamics of the compound-protein interaction and to map the binding interface.

The application of these techniques will provide a detailed picture of the molecular interactions driving the biological activity, moving beyond initial screening hits to mechanistically understood lead compounds.

| Biophysical Technique | Key Information Provided | Application in Future Research |

| Isothermal Titration Calorimetry (ITC) | Binding affinity, thermodynamics (enthalpy, entropy) | Quantify the strength and driving forces of the compound-target interaction. |

| Surface Plasmon Resonance (SPR) | Binding kinetics (on-rate, off-rate) | Characterize how quickly the compound binds and dissociates from its target. |

| X-ray Crystallography / Cryo-EM | High-resolution 3D structure of the complex | Visualize the exact binding pose and identify key contact residues for optimization. |

| NMR Spectroscopy | Solution structure, dynamics, binding site mapping | Confirm the binding interface in solution and understand conformational changes upon binding. |

Computational Design and Optimization for Specific Molecular Interactions

Computational chemistry is an indispensable tool for accelerating drug discovery by predicting molecular interactions and prioritizing compounds for synthesis. researchgate.netfrontiersin.org For this compound, in silico methods can guide the design of analogues with enhanced affinity and specificity. nih.gov

Future computational efforts should include:

Molecular Docking: To predict the preferred binding orientation of the compound and its analogues within the active site of a target protein. This allows for the rapid virtual screening of large compound libraries.

Molecular Dynamics (MD) Simulations: To simulate the dynamic behavior of the compound-protein complex over time, assessing the stability of the binding pose and revealing key dynamic interactions that are not apparent in static crystal structures. MD simulations are increasingly used to refine peptide inhibitors. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): To build mathematical models that correlate the chemical structures of analogues with their biological activities. These models can then predict the potency of newly designed compounds before they are synthesized.

Free Energy Perturbation (FEP): For more rigorous and accurate calculation of the relative binding affinities between a series of closely related analogues. This high-precision method can be used to fine-tune "hot spot" interactions at the binding interface to achieve picomolar affinity. nih.gov

By integrating these computational approaches, the design-synthesis-test cycle can be made significantly more efficient, focusing laboratory resources on the most promising molecules and accelerating the journey toward translational opportunities. researchgate.netnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.